molecular formula C17H26N2O B448862 N-(4-butylphenyl)-N'-cyclohexylurea

N-(4-butylphenyl)-N'-cyclohexylurea

Cat. No.: B448862
M. Wt: 274.4g/mol
InChI Key: QKAHEKCEJBPTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-cyclohexylurea is a substituted urea derivative characterized by a 4-butylphenyl group attached to one nitrogen atom and a cyclohexyl group to the other. This compound belongs to a broader class of urea-based molecules, which are widely studied for their pharmacological and biochemical properties, particularly in modulating protein targets such as ion channels and enzymes. Its structural features—a hydrophobic butyl chain and a rigid cyclohexyl moiety—contribute to its solubility, binding affinity, and metabolic stability, making it a candidate for therapeutic and industrial applications .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4g/mol

IUPAC Name

1-(4-butylphenyl)-3-cyclohexylurea

InChI

InChI=1S/C17H26N2O/c1-2-3-7-14-10-12-16(13-11-14)19-17(20)18-15-8-5-4-6-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20)

InChI Key

QKAHEKCEJBPTBY-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Derivatives

Sulfonylurea drugs like Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea) share a sulfonamide bridge and cyclohexylurea group with the target compound. Key differences include:

  • Substituents : Glibenclamide has a methoxy-chlorobenzamido group, enhancing its hypoglycemic activity via ATP-sensitive potassium channel inhibition, whereas the butylphenyl group in N-(4-butylphenyl)-N'-cyclohexylurea may prioritize lipophilicity and membrane permeability .
Table 1: Structural Comparison with Sulfonylureas
Compound R₁ Group R₂ Group Key Functional Groups Primary Use
This compound 4-butylphenyl Cyclohexyl Urea Research compound
Glibenclamide Methoxy-chlorobenzamido Cyclohexyl Sulfonamide, Urea Antidiabetic drug
Metahexamide 3-amino-4-methylbenzene Cyclohexyl Sulfonamide, Urea Antidiabetic (historical)

Substituted Phenylurea Derivatives

  • This compound’s applications span agrochemicals and materials science.
  • N-(4-anilinophenyl)-N'-cyclohexylurea (): The anilinophenyl group may improve aromatic stacking interactions, offering distinct binding kinetics relative to the butylphenyl analog.
Table 2: Physicochemical Properties
Compound LogP Solubility (Water) Molecular Weight Key Substituent Effects
This compound ~4.2* Low 318.4 g/mol High lipophilicity (butyl chain)
N-(4-Cyanophenyl)-N'-phenylurea ~2.8 Moderate 237.3 g/mol Polar cyan group enhances solubility
N-(3-Chlorophenyl)-N'-cycloheptylurea () ~3.9 Low 296.8 g/mol Chlorine increases electronegativity

*Estimated based on substituent contributions.

Thiourea Analogs

  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Replacing urea’s oxygen with sulfur (thiourea) alters hydrogen-bonding capacity and metal coordination properties.

Pharmacological and Biochemical Insights

  • Mechanistic Specificity: Compounds like those in (N-phenyl-N'-(4-phenoxy)cyclohexylureas) demonstrate improved cell proliferation and eIF2α phosphorylation activity, possibly due to optimized cell penetration or target affinity. This compound’s butyl chain may similarly enhance membrane interaction but requires validation .
  • Off-Target Effects : Some urea derivatives exhibit off-target activity at IC50 concentrations (), highlighting the need for rigorous selectivity studies in the target compound.

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